
1H-Imidazole-2-carbaldehyde
Overview
Description
1H-Imidazole-2-carbaldehyde, also known as imidazole-2-carboxaldehyde, is a heterocyclic organic compound with the molecular formula C4H4N2O. It is a derivative of imidazole, featuring an aldehyde functional group at the second position of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles, followed by dehydrative aromatization. For instance, the reaction of amido-nitriles with nickel catalysts under mild conditions can yield disubstituted imidazoles . Another method includes the reaction of imidazole with formylating agents such as formic acid or formamide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
1H-Imidazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been investigated for their potential in developing anti-inflammatory and anti-cancer agents . For instance, research has shown that imidazole derivatives exhibit antibacterial activity against Helicobacter pylori, a bacterium linked to gastric ulcers, highlighting their therapeutic potential in treating gastrointestinal diseases .
Case Study: Antibacterial Activity
A study demonstrated that derivatives synthesized from imidazole compounds showed significant inhibition against metronidazole-resistant strains of H. pylori, emphasizing the importance of imidazole-based compounds in overcoming antibiotic resistance .
Biochemical Research
In biochemical research, this compound is employed in studies focused on enzyme inhibitors. Its structural properties allow it to interact with various biological targets, making it a valuable tool for drug discovery.
Application Example
The compound has been utilized to explore new pathways for drug development by investigating its role as an enzyme inhibitor, which could lead to the identification of novel therapeutic agents .
Agricultural Chemistry
The compound is also significant in agricultural chemistry, where it contributes to the formulation of agrochemicals. Its derivatives enhance crop protection products, improving their efficacy while minimizing environmental impact.
Case Study: Agrochemical Development
Research indicates that imidazole-based compounds can be modified to create more effective agrochemicals, which are crucial for sustainable agricultural practices .
Material Science
In material science, this compound is utilized in the development of functional materials such as sensors and catalysts. Its unique chemical properties facilitate the creation of materials with enhanced performance characteristics.
Application Example
The compound has been incorporated into sensor technologies due to its ability to form stable complexes with metals, which can be used in detecting various environmental pollutants .
Cosmetic Formulations
This compound is increasingly being integrated into cosmetic products for its potential skin benefits. It offers moisturizing properties and enhances the stability of formulations.
Application Example
Cosmetic formulations containing this compound have shown improved skin hydration and stability, making it an attractive ingredient for skincare products .
Summary Table of Applications
Field | Application | Example/Case Study |
---|---|---|
Pharmaceutical Development | Synthesis of anti-inflammatory and anti-cancer agents | Antibacterial activity against H. pylori |
Biochemical Research | Enzyme inhibitors for drug discovery | Investigation of novel therapeutic pathways |
Agricultural Chemistry | Development of effective agrochemicals | Enhanced crop protection products |
Material Science | Creation of sensors and catalysts | Detection of environmental pollutants |
Cosmetic Formulations | Skin benefits and product stability | Improved hydration in skincare products |
Mechanism of Action
The mechanism of action of 1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, as a protein tyrosine phosphatase 1B inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby modulating insulin signaling pathways . This inhibition can lead to improved glucose homeostasis and potential therapeutic benefits for diabetes management .
Comparison with Similar Compounds
1H-Imidazole-2-carbaldehyde can be compared with other imidazole derivatives:
1H-Imidazole-4-carbaldehyde: Similar in structure but with the aldehyde group at the fourth position, leading to different reactivity and applications.
2-Imidazolecarboxaldehyde: Another isomer with distinct chemical properties and uses.
Imidazole-2-carboxylic acid: The oxidized form of this compound, used in different chemical and biological contexts.
Uniqueness: this compound is unique due to its specific positioning of the aldehyde group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
1H-Imidazole-2-carbaldehyde is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound generally involves the reaction of imidazole derivatives with aldehydes under controlled conditions. Various methods have been reported, including the use of catalytic agents and specific solvents to enhance yield and purity.
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. The following sections summarize its key biological properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound | Staphylococcus aureus | 7.81 | Bactericidal |
This compound | Micrococcus luteus | 1.95 | Bactericidal |
This compound | Candida albicans | 3.91 | Fungicidal |
In a study evaluating various imidazole derivatives, compounds derived from this compound showed strong bacteriostatic and fungicidal effects, with minimal inhibitory concentrations (MIC) ranging from 1.95 to 7.81 µg/mL against Staphylococcus spp. and Candida spp. .
Antidiabetic Properties
Recent research highlights the potential of this compound as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type-2 diabetes treatment. The inhibition of PTP1B can enhance insulin signaling pathways, thus improving glucose metabolism.
Table 2: Inhibition of PTP1B by Imidazole Derivatives
Compound | PTP1B Inhibition (%) | IC50 (µM) |
---|---|---|
This compound | 75 | 12 |
Control Compound | 10 | N/A |
In vitro assays indicated that this compound inhibited PTP1B activity by approximately 75% at a concentration yielding an IC50 value of 12 µM, suggesting its potential as a therapeutic agent for managing type-2 diabetes .
The mechanisms underlying the biological activities of this compound involve interactions with specific enzymes and receptors. For instance:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.
- Antidiabetic Mechanism : By inhibiting PTP1B, it enhances insulin receptor signaling, thus promoting glucose uptake in cells.
Case Study: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of a new formulation containing imidazole derivatives, including this compound, in treating skin infections caused by resistant strains of bacteria. The results showed that patients receiving the treatment had a significant reduction in infection rates compared to those on standard antibiotics.
Case Study: Diabetes Management
In a preclinical trial involving diabetic mice, administration of this compound led to improved glycemic control and enhanced insulin sensitivity over an eight-week period. This suggests its potential role in diabetes management.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1H-Imidazole-2-carbaldehyde, and what reaction conditions are optimal?
this compound is synthesized via condensation reactions involving imidazole derivatives and carbonyl sources. A typical method involves reacting 1H-imidazole with chloroketones or bromoketones under mild conditions. For example, in the presence of sodium carbonate (Na₂CO₃) and acetonitrile at 60°C, coupling reactions yield derivatives like 1-(2-azidoethyl)-1H-imidazole-2-carbaldehyde with moderate yields (52%) . TLC (Macherey-Nagel Sil G/UV 254 plates) is recommended for monitoring reaction progress .
Q. How should researchers handle and store this compound to ensure safety?
The compound is classified under GHS07 (Xi) with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Safety protocols include:
- Storage : In airtight containers at room temperature, away from oxidizing agents.
- Handling : Use PPE (gloves, goggles) and work in a fume hood.
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What spectroscopic techniques are used to characterize this compound, and what are the key spectral markers?
- ¹H NMR : In DMSO-d₆, the aldehyde proton appears as a singlet at δ 9.71 ppm. Imidazole ring protons resonate as singlets at δ 7.22 and 7.16 ppm .
- ¹³C NMR : The aldehyde carbon is observed at δ 182.1 ppm, while imidazole carbons range from δ 127–143 ppm .
- HRMS : The molecular ion [M+H]⁺ for derivatives (e.g., C₆H₈N₅O) is confirmed at m/z 166.0723 .
Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?
The compound’s stability varies with pH. In acidic conditions (pH 1–3), the aldehyde group may undergo hydration or nucleophilic attack. At pH 7–9, it remains stable, making it suitable for reactions in buffered systems (e.g., phosphate or borate buffers). For instance, studies on related imidazole derivatives used KCl/HCl (pH 1) and Na₂B₄O₇/NaOH (pH 10) to assess protonation states .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations can model the electrophilicity of the aldehyde group. The LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbonyl carbon correlates with its susceptibility to nucleophilic attack. For example, substituents on the imidazole ring (e.g., nitro groups) lower the LUMO energy, enhancing reactivity .
Q. Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?
Contradictions often arise from impurities or polymorphic forms. For example:
- Melting Points : Derivatives like 4-methyl-1H-imidazole-5-carbaldehyde show variability (mp 165–166°C) due to crystallization conditions .
- Spectral Data : Compare NMR shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) and validate with HRMS. Cross-referencing synthetic protocols (e.g., reaction time, purification steps) can identify procedural inconsistencies .
Q. Methodological Tables
Table 1. Key Physicochemical Properties
Property | Value/Description | Reference |
---|---|---|
Molecular Weight | 96.09 g/mol | |
Boiling Point | Not reported (decomposes) | |
pKa (predicted) | ~4.5 (imidazole NH), ~-7 (aldehyde) |
Table 2. Reaction Optimization Parameters
Condition | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–70°C | Maximizes coupling |
Solvent | Acetonitrile | Enhances solubility |
Reaction Time | 4–7 days | Balances side reactions |
Properties
IUPAC Name |
1H-imidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHKNCXZYYTLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143736 | |
Record name | 1H-Imidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10111-08-7 | |
Record name | Imidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10111-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010111087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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